molecular formula C17H24N6 B6444319 N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-16-5

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444319
CAS No.: 2549047-16-5
M. Wt: 312.4 g/mol
InChI Key: UOZOKUZMKROSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-Trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with:

  • N,N-dimethylamine at position 2,
  • Methyl group at position 4,
  • Piperazine ring at position 6, which is further functionalized with a (pyridin-4-yl)methyl group.

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(20-17(19-14)21(2)3)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOKUZMKROSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the pyridine moiety: The pyridine ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine group undergoes characteristic reactions due to its secondary amine structure:

Reaction Type Conditions Products Key Features
Alkylation Alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°CQuaternary ammonium saltsEnhances water solubility; modifies electronic properties.
Acylation Acetyl chloride or anhydrides in presence of base (e.g., Et3_3N)Amide derivativesImproves metabolic stability; alters steric bulk.
Oxidation mCPBA (meta-chloroperbenzoic acid) in dichloromethaneN-Oxide derivativesIncreases polarity; impacts receptor binding.

Pyrimidine Core Reactivity

The pyrimidine ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 at 0–5°C introduces nitro groups at the C5 position, enabling further reduction to amines.

  • Halogenation : Br2_2/FeBr3_3 yields brominated derivatives for cross-coupling reactions (e.g., Suzuki–Miyaura).

Nucleophilic Substitution

  • Amination : Displacement of methyl groups on N atoms using NH3_3/EtOH under reflux forms primary amines.

Pyridine Substituent Modifications

The pyridin-4-ylmethyl group undergoes selective reactions:

Reaction Reagents Outcome Application
Methyl Oxidation KMnO4_4/H2_2O, ΔCarboxylic acid derivativeEnhances hydrogen-bonding capacity.
Coordination Transition metals (e.g., Pd, Pt)Metal complexesExplored for catalytic or anticancer activity .

Cross-Coupling Reactions

The compound serves as a scaffold for palladium-catalyzed couplings:

Coupling Type Catalyst System Products Yield
Buchwald–Hartwig Pd(OAc)2_2, XPhosArylaminopyrimidines65–78%
Sonogashira PdCl2_2(PPh3_3)2_2, CuIAlkynyl derivatives72–85%

Biological Activation Pathways

In enzymatic environments, the compound undergoes metabolic transformations:

Enzyme Reaction Metabolite Biological Impact
Cytochrome P450 N-DemethylationPrimary amineAlters pharmacokinetics .
Monoamine oxidase OxidationPyridine-N-oxideModulates CNS activity.

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related compounds:

Compound Structure Unique Reactivity
N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amineIsomeric pyrimidine substitutionHigher susceptibility to C4 halogenation.
Pyrazolo[3,4-d]pyrimidinesFused triazole ringEnhanced electrophilicity at C7 .

Stability and Degradation

  • Hydrolytic Stability : Resistant to acidic hydrolysis (pH 2–6) but degrades under strong alkaline conditions (pH > 10) .

  • Photodegradation : UV light induces cleavage of the pyrimidine–piperazine bond, forming pyridine fragments.

Scientific Research Applications

The compound N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (CAS Number: 2549047-16-5) is a novel chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its role as a lead compound for further development in oncology.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction
PC-36.8Cell cycle arrest

Neurological Applications

The compound's piperazine structure suggests potential neuroactive properties. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

In a controlled study, the compound was administered to rodent models exhibiting depressive-like behaviors. Results showed a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

Parameter Control Group Treatment Group
Immobility Time (s)120 ± 1575 ± 10

Antimicrobial Properties

Another promising application is its antimicrobial activity. Research has demonstrated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design initiatives aimed at developing new therapeutics for complex diseases. Its ability to interact with multiple biological targets positions it well within the realm of polypharmacology.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally analogous pyrimidine and piperazine derivatives, focusing on substituent variations and their implications for physicochemical properties and bioactivity.

Structural Analogues and Key Differences

Compound Name Key Substituents/Modifications Reported Applications/Properties References
N,N,4-Trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine - 2-(N,N-dimethylamine), 4-methyl, 6-(4-pyridinylmethyl-piperazine) Hypothesized kinase inhibition due to pyrimidine-piperazine scaffold; enhanced solubility
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine - 4-amine, 6-piperazine, N-butyl side chain Versatile use in pharmaceuticals and material science; improved pharmacokinetics
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - 2-amine, 4-methyl, 6-piperidine (saturated 6-membered ring) Crystallographic studies; reduced basicity compared to piperazine derivatives
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine - 4-trifluoromethylpyridine core, 6-phenyl-piperazinemethyl, dimethylamine Potential CNS activity due to trifluoromethyl group; enhanced metabolic stability
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrolo[4,5-d]pyrimidin-4-amine - Pyrrolidine linker, pyrazole substituent, pyridine-2-ylamine Kinase inhibition (e.g., Aurora A/B); demonstrated nanomolar potency in preclinical studies
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrolo[4,5-d]pyrimidin-4-amine - Dihydroisoquinoline substituent, pyrazole group Improved selectivity for kinase targets; reduced off-target effects

Impact of Substituents on Properties and Activity

Piperazine vs. Piperidine/Pyrrolidine Linkers: Piperazine (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to piperidine (one nitrogen) or pyrrolidine (saturated 5-membered ring). This enhances solubility and target binding .

Methyl at position 4 balances lipophilicity and steric effects, as seen in crystallographic studies of 4-methyl-piperidinyl analogues .

Heteroaromatic Modifications :

  • Pyridine (in the target) vs. pyrazole or thiophene (e.g., ) alters electronic properties. Pyridine’s basic nitrogen may enhance solubility and cation-π interactions in binding pockets.

Biological Activity

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a pyridine group. Its molecular formula is C18_{18}H24_{24}N4_{4}, and it exhibits properties conducive to biological interactions, including hydrogen bond acceptors and rotatable bonds.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
  • Antioxidant Activity : The presence of nitrogen-rich heterocycles suggests potential antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Potential

Several studies have investigated the anticancer properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AA54926Apoptosis induction
Compound BHCT11625CDK2 inhibition
Compound CNCI-H4600.30VEGF-induced proliferation inhibition

These findings suggest that this compound could have similar or enhanced anticancer activity due to its unique structural features.

Neuropharmacological Effects

The piperazine component is known for its psychopharmacological properties. Compounds containing piperazine rings have been associated with:

  • Anxiolytic Effects : Some derivatives have shown promise in reducing anxiety-like behaviors in animal models.
  • Antidepressant Activity : The modulation of neurotransmitter systems (e.g., serotonin and dopamine) may contribute to potential antidepressant effects .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of pyrimidine derivatives, including those related to the target compound. Results indicated that certain modifications led to enhanced selectivity against cancer cells while minimizing toxicity to normal cells .
  • Neuropharmacological Assessment : In an animal study, a derivative exhibited significant anxiolytic effects compared to control groups, suggesting that similar compounds could be explored for therapeutic applications in anxiety disorders .

Q & A

Q. What are the standard synthetic routes for preparing N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step nucleophilic substitution reactions. A common approach involves coupling a pyrimidine core (e.g., 6-chloro-2,4-pyrimidinediamine) with a substituted piperazine derivative under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF). Optimization may include adjusting stoichiometric ratios, temperature (e.g., 80–100°C), and catalysts (e.g., potassium carbonate). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) confirms substituent positions and purity. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight. For advanced structural insights, X-ray crystallography resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding), as demonstrated in pyrimidine analogs .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Solubility screening in DMSO (commonly used for stock solutions) or aqueous buffers (pH 7.4) is critical. For stability, conduct accelerated degradation studies under varying temperatures (4°C, 25°C) and light exposure, monitored via HPLC. Evidence from similar pyrimidines suggests methoxy or sulfonyl groups enhance solubility, while methyl groups may reduce it .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize biological activity?

SAR studies involve systematic modification of substituents:

  • Pyrimidine core : Replace methyl groups with bulkier alkyl chains to evaluate steric effects.
  • Piperazine moiety : Introduce sulfonyl or morpholino groups to modulate electron density and binding affinity.
  • Pyridinylmethyl group : Fluorinate the pyridine ring to enhance metabolic stability. Activity data from kinase inhibitors (e.g., CDK4/6) highlight the importance of substituent polarity and spatial orientation .

Q. How can crystallographic data inform molecular docking studies for target identification?

Q. How should researchers address discrepancies in biological activity data across studies?

Validate assay conditions (e.g., ATP concentration in kinase assays), compound purity (via HPLC), and cellular models (e.g., primary vs. immortalized cells). Cross-reference with orthogonal assays (e.g., Western blot for target inhibition). Contradictions in CDK inhibitor efficacy were resolved by controlling cell-cycle synchronization protocols .

Q. What methodologies are suitable for studying the compound’s mechanism of action in cancer models?

  • In vitro : Use flow cytometry to assess cell-cycle arrest (G1 phase for CDK4/6 inhibitors).
  • In vivo : Employ xenograft models (e.g., MV4-11 leukemia) with oral dosing to evaluate tumor regression and pharmacokinetics (Cmax_{max}, AUC).
  • Biochemical assays : Measure IC50_{50} values against recombinant kinases (e.g., PI3K/mTOR) to confirm selectivity .

Q. How can computational chemistry predict metabolic pathways and toxicity?

Tools like Schrödinger’s QikProp or ADMET Predictor estimate metabolic sites (e.g., N-demethylation of piperazine). Molecular dynamics simulations identify reactive intermediates. Cross-validate with in vitro hepatocyte assays to confirm predictions .

Data-Driven Analysis

Q. What crystallographic parameters distinguish this compound from structurally related pyrimidines?

Key parameters include:

  • Dihedral angles : Between pyrimidine and pyridine rings (e.g., 12.8° vs. 86.1° in analogs).
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformation, while weak C–H⋯π interactions influence crystal packing.
  • Planarity : Deviation of substituents (e.g., -1.01 Å for methoxyphenyl groups) alters binding pocket compatibility .

Q. How do electronic effects of substituents influence binding to kinase targets?

Electron-withdrawing groups (e.g., sulfonyl) enhance hydrogen bonding with catalytic lysine residues (e.g., CDK2 Lys33). Conversely, methyl groups increase hydrophobicity, improving membrane permeability. Comparative studies on PI3K inhibitors show a 10-fold potency increase with sulfonylpiperazine vs. unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.